molecular formula C14H19N3O3S B1666403 N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide CAS No. 750531-54-5

N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide

Cat. No. B1666403
M. Wt: 309.39 g/mol
InChI Key: OQFCXJDXHCDLHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide is a member of tetralins.

Scientific Research Applications

Carbonic Anhydrase Inhibition

N-[5-(4,5-Dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide has been studied for its inhibitory effects on human carbonic anhydrase isozymes. In particular, sulfonamides derived from indanes and tetralines, including this compound, have shown potential in inhibiting these enzymes (Akbaba et al., 2014).

Imidazoline α-Adrenoceptor Agonists

This compound has been researched for its role as an imidazoline α-adrenoceptor agonist, particularly in human vas deferens. Its agonist activity and the effects of various antagonists on its function have been a subject of interest (Amobi et al., 2003).

Synthesis for Chronic Renal Disease Agents

Research has also been conducted on the synthesis of derivatives of this compound, with a focus on applications in treating chronic renal diseases. These studies involve exploring efficient synthesis methods for large-scale production (Ikemoto et al., 2000).

Alpha-1A Adrenergic Receptor Agonist for Cardiomyopathy

Studies have revealed the potential of this compound as an alpha-1A adrenergic receptor agonist in preventing acute doxorubicin cardiomyopathy in male mice. This suggests its potential in heart failure therapies (Montgomery et al., 2017).

Structure-Activity Studies

Structure-activity relationships of this compound, particularly as an alpha(1A)-adrenoceptor selective agonist, have been a subject of study. These investigations aim to understand how structural changes affect binding and functional activity in various tissues (Altenbach et al., 2004).

properties

CAS RN

750531-54-5

Product Name

N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide

Molecular Formula

C14H19N3O3S

Molecular Weight

309.39 g/mol

IUPAC Name

N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide

InChI

InChI=1S/C14H19N3O3S/c1-21(19,20)17-13-10-3-2-4-11(14-15-7-8-16-14)9(10)5-6-12(13)18/h5-6,11,17-18H,2-4,7-8H2,1H3,(H,15,16)

InChI Key

OQFCXJDXHCDLHX-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1=C(C=CC2=C1CCCC2C3=NCCN3)O

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC2=C1CCCC2C3=NCCN3)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

A 61603
A-61603
N-(5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanesulfonamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide
Reactant of Route 2
N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide
Reactant of Route 3
N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide
Reactant of Route 4
N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide
Reactant of Route 5
N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide
Reactant of Route 6
N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide

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